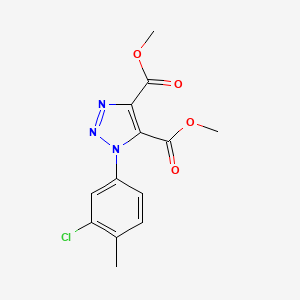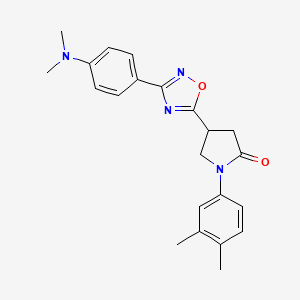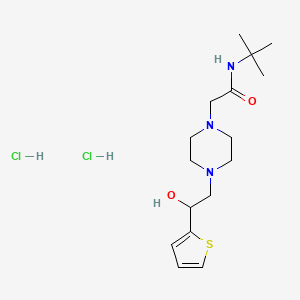
4-(Decyloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)benzohydrazide is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a decyloxy group attached to the benzene ring, which is further connected to a hydrazide functional group
Mechanism of Action
Target of Action
It’s known that hydrazide-hydrazones, a class of compounds to which 4-(decyloxy)benzohydrazide belongs, have been studied as inhibitors of laccase, a copper-containing enzyme . Laccase plays a crucial role in various biochemical processes, and its inhibition might prevent or reduce the activity of plant pathogens that produce it .
Mode of Action
It’s known that hydrazide-hydrazones can interact with their targets through competitive inhibition . This means they bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Given its potential role as a laccase inhibitor, it may impact pathways where laccase is involved . Laccase is known to participate in various biochemical processes, including
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)benzohydrazide typically involves the reaction of 4-(Decyloxy)benzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The general procedure is as follows:
- Dissolve 4-(Decyloxy)benzoic acid in ethanol.
- Add hydrazine hydrate dropwise to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the resulting precipitate and wash it with water.
- Recrystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Decyloxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
- Oxidized derivatives such as oximes.
- Reduced forms like amines.
- Substituted benzohydrazides with various functional groups attached to the benzene ring .
Scientific Research Applications
4-(Decyloxy)benzohydrazide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(Methoxy)benzohydrazide
- 4-(Ethoxy)benzohydrazide
- 4-(Butoxy)benzohydrazide
Comparison: 4-(Decyloxy)benzohydrazide is unique due to its longer alkyl chain (decyloxy group), which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, hydrophobicity, and interaction with biological targets, making it distinct in its applications and effects .
Properties
IUPAC Name |
4-decoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-14-21-16-12-10-15(11-13-16)17(20)19-18/h10-13H,2-9,14,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFQHMINPXLVER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
